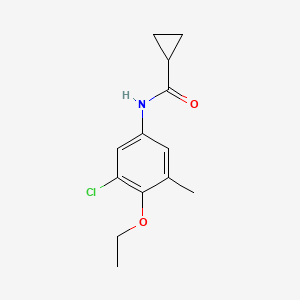![molecular formula C9H15N3O3 B14371714 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one CAS No. 90769-09-8](/img/structure/B14371714.png)
2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and amino groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one typically involves the reaction of 2,6-dimethylpyrimidin-4-one with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyrimidin-4-one: A precursor in the synthesis of the compound.
Bis(2-hydroxyethyl)amine: Another precursor used in the synthesis.
2,4-Dihydro-3H-pyrazol-3-one derivatives: Compounds with similar structural features and applications.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one is unique due to the presence of both hydroxyl and amino groups, which provide versatility in chemical reactions and applications. Its ability to interact with various molecular targets makes it valuable in different fields of research and industry.
Properties
CAS No. |
90769-09-8 |
|---|---|
Molecular Formula |
C9H15N3O3 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O3/c1-7-6-8(15)11-9(10-7)12(2-4-13)3-5-14/h6,13-14H,2-5H2,1H3,(H,10,11,15) |
InChI Key |
ZSFWKKWHJBHSTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)





![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)


![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)




